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4-Butyroxy-2,5-dimethyl-3(2H)-furanone - 114099-96-6

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

Catalog Number: EVT-356970
CAS Number: 114099-96-6
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, also known as Furaneol®, is a key aroma compound found in many fruits, including strawberries. It possesses a characteristic sweet, caramel-like odor. HDMF is biosynthesized in plants through enzymatic reactions and can also be formed through the Maillard reaction during food processing. [, , ]

Relevance: HDMF is the foundational structure for 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. The key difference lies in the substitution at the 4-position on the furanone ring. While HDMF possesses a hydroxyl group (-OH) at this position, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone features a butyroxy group (-OC4H9). This structural similarity suggests potential shared sensory properties and possible metabolic pathways. [, , , , , , , , , , , , , , , , , , , , ]

2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)

Compound Description: 2,5-Dimethyl-4-methoxy-3(2H)-furanone, also known as Mesifurane, is another important aroma compound found in fruits like strawberries. It exhibits a sweet, fruity odor reminiscent of strawberries. DMMF is formed through the enzymatic methylation of HDMF, highlighting the interconnected biosynthetic pathways of these furanone derivatives. [, , , ]

Relevance: DMMF, like 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, showcases a modification at the 4-position of the core HDMF structure. In this case, it's a methoxy group (-OCH3) instead of the butyroxy group. This comparison highlights the diversity of substituents possible at this position, potentially influencing the sensory characteristics of the resulting furanones. [, , , ]

4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF)

Compound Description: 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) is a caramel-like smelling compound produced through the Maillard reaction, primarily from pentose sugars and the amino acid L-alanine. [, ]

Relevance: Although HEMF shares the core furanone structure with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, it differs in the alkyl substituents on the ring. HEMF possesses an ethyl group (-C2H5) instead of one of the methyl groups (-CH3). This comparison underscores the impact of even subtle structural variations on the formation and potential flavor profiles of these furanones. [, ]

4-Hydroxy-5-methyl-3(2H)-furanone (HMF)

Compound Description: 4-Hydroxy-5-methyl-3(2H)-furanone (HMF) is a known flavor component, often found in foods. []

Relevance: HMF, while simpler in structure, shares the base furanone ring with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. HMF lacks the 2,5-dimethyl substitution, highlighting the importance of these groups for the specific sensory properties associated with 4-Butyroxy-2,5-dimethyl-3(2H)-furanone. []

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)

Compound Description: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is the direct precursor to HDMF in the biosynthetic pathway of strawberries. It is a highly reactive compound, rapidly converted to HDMF by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO). []

Relevance: HMMF possesses the same base structure as 4-Butyroxy-2,5-dimethyl-3(2H)-furanone, with the crucial difference being the presence of a methylene group (=CH2) at the 2-position instead of a methyl group. This comparison further emphasizes the significance of the 2,5-dimethyl substitution in 4-Butyroxy-2,5-dimethyl-3(2H)-furanone and highlights the enzymatic control over the modification at the 2-position in the furanone ring. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside

Compound Description: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone β-d-glucoside is a flavorless glucoside of HDMF found in strawberries. It serves as a storage form of HDMF, with the potential for enzymatic release of the volatile aglycone, HDMF. [, , ]

Source and Classification

This compound can be naturally found in various fruits and is synthesized through enzymatic processes in plants. It belongs to the class of compounds known as furanones, which are characterized by their five-membered aromatic ring structure containing oxygen. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-butyroxy-2,5-dimethyl-3(2H)-furanone, and it has the CAS number 114099-96-6 .

Synthesis Analysis

Methods of Synthesis

The synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone can be achieved through several methods:

  1. Enzymatic Synthesis: This method utilizes specific enzymes to catalyze the formation of the furanone from precursor compounds. The process often involves the conversion of sugars and amino acids through biosynthetic pathways found in plants .
  2. Chemical Synthesis: Traditional chemical synthesis can involve various reactions such as:
    • Condensation reactions where diketoses derived from carbohydrates react with amino acids.
    • Strecker degradation, which involves the addition of a carbon fragment derived from glycine to a diketose .
  3. Maillard Reaction: This complex reaction occurs during the heating of food and involves the interaction between reducing sugars and amino acids, leading to the formation of various flavor compounds including furanones .

Technical Parameters

The specific conditions for synthesis can vary widely based on the method used but often include controlled temperature and pH levels to optimize yield and minimize degradation.

Molecular Structure Analysis

Molecular Structure

The molecular formula for 4-butyroxy-2,5-dimethyl-3(2H)-furanone is C10_{10}H16_{16}O3_3. Its structure features:

  • A furan ring with two methyl groups at the 2 and 5 positions.
  • A butyroxy group at the 4 position.

This configuration contributes to its unique sensory properties and stability under various conditions.

Relevant Data

The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its structural integrity and purity .

Chemical Reactions Analysis

Chemical Reactions Involving 4-Butyroxy-2,5-dimethyl-3(2H)-furanone

The compound participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the butyroxy group can undergo hydrolysis, leading to the release of butyric acid and other products.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions that can modify its structure and reactivity.
  3. Reactions with Amino Acids: Given its flavoring properties, it can react with amino acids in food matrices during cooking processes to form complex flavor profiles through the Maillard reaction .

Technical Details

These reactions are typically influenced by factors such as temperature, pH, and the presence of catalysts.

Mechanism of Action

Mechanism of Action

The mechanism by which 4-butyroxy-2,5-dimethyl-3(2H)-furanone exerts its effects primarily relates to its role as an aroma compound:

Relevant Data

Studies have shown that variations in concentration can significantly affect sensory perception, making it a valuable component in flavor formulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Aroma: Spicy and sweet scent characteristic of certain fruits.

Chemical Properties

  • Boiling Point: Typically around 200°C under standard atmospheric pressure.
  • Solubility: Soluble in organic solvents; limited solubility in water.

These properties make it suitable for use in various formulations within food technology and perfumery.

Applications

Scientific Applications

  1. Food Industry: Used extensively as a flavoring agent due to its pleasant aroma profile.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its fruity notes.
  3. Research Applications: Studied for its biosynthetic pathways and potential health benefits related to antioxidant properties .

Properties

CAS Number

114099-96-6

Product Name

4-Butyroxy-2,5-dimethyl-3(2H)-furanone

IUPAC Name

(2,5-dimethyl-4-oxofuran-3-yl) butanoate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-5-8(11)14-10-7(3)13-6(2)9(10)12/h6H,4-5H2,1-3H3

InChI Key

JOLGAERKCZYHLF-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCC(=O)OC1=C(OC(C1=O)C)C

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